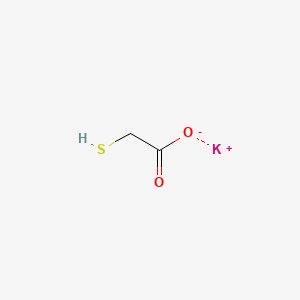

Potassium thioglycolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory; Hair waving or straightening; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S.K/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYHTSMCRDHIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-11-1 (Parent) | |

| Record name | Potassium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30885589 | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34452-51-2 | |

| Record name | Potassium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP5WZO5W6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Thioglycolate: Redox Potential and Chemical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium thioglycolate, focusing on its redox properties and diverse applications in chemistry. The information presented is intended to be a valuable resource for professionals in research, scientific, and drug development fields.

Core Properties of this compound

This compound (C₂H₃KO₂S) is the potassium salt of thioglycolic acid. It is a key ingredient in various chemical formulations, primarily utilized for its reducing capabilities. The thiol (-SH) group in the thioglycolate ion is the active center responsible for its reducing properties, readily undergoing oxidation to form a disulfide bond.

The key physicochemical properties of thioglycolic acid, the parent acid of this compound, are summarized in the table below. These properties are crucial for understanding the behavior of this compound in various applications.

| Property | Value | Reference |

| pKa₁ (-COOH) | 3.83 | [1] |

| pKa₂ (-SH) | 9.3 | [1] |

The dissociation of the carboxylic acid and thiol groups is pH-dependent, which significantly influences the reactivity and application of this compound.

Redox Potential of the Thioglycolate/Dithioglycolate Couple

The primary redox reaction of thioglycolate involves its oxidation to dithioglycolate, with the formation of a disulfide bond. The reaction is as follows:

2 HSCH₂COO⁻ K⁺ → K⁺ ⁻OOCCH₂S-SCH₂COO⁻ K⁺ + 2H⁺ + 2e⁻

For context, the standard redox potentials of other biologically relevant thiol/disulfide couples are provided in the table below. These values offer a comparative perspective on the reducing strength of thiol compounds.

| Redox Couple | Standard Redox Potential (E°' at pH 7) |

| Cysteine/Cystine | -220 mV |

| Glutathione/Glutathione Disulfide | -240 mV |

It is important to note that direct electrochemical measurement of the redox potential of thiol-disulfide systems can be challenging due to the formation of stable metal-thiolate complexes on electrode surfaces.[2][3]

Applications in Chemistry

This compound's ability to cleave disulfide bonds makes it a valuable reagent in various chemical applications, most notably in the cosmetics industry and as a reducing agent in organic synthesis.

Cosmetic Formulations

The most prominent application of this compound is in cosmetic products, specifically in hair depilatory creams and cold waving lotions.

In depilatory formulations, this compound acts as the active ingredient that breaks down the keratin (B1170402) structure of hair. Keratin, the primary protein in hair, is rich in disulfide bonds, which provide strength and rigidity. At an alkaline pH (typically between 10 and 12.5), the thioglycolate penetrates the hair shaft and reduces these disulfide bonds, weakening the hair to the point where it can be easily wiped away.[4][5]

Experimental Protocol: Preparation of a Depilatory Cream

This protocol provides a general guideline for the laboratory-scale preparation of a depilatory cream.

Materials:

-

Part A (Aqueous Phase):

-

Deionized Water

-

Glycerin

-

-

Part B (Oil Phase):

-

Cetearyl Alcohol

-

Ceteareth-20

-

Mineral Oil

-

-

Part C (Active Ingredient):

-

This compound (as a 43% aqueous solution)

-

-

Part D (Alkalinizing Agent):

-

Potassium Hydroxide or Calcium Hydroxide

-

Procedure:

-

Heat the components of Part A and Part B separately to 70-75°C.

-

Slowly add Part B to Part A with continuous stirring to form an emulsion.

-

Cool the emulsion to below 40°C.

-

Slowly add Part C (this compound solution) to the emulsion with gentle stirring.

-

Adjust the pH of the cream to the desired alkaline range (e.g., 12.0-12.5) by adding Part D.[6]

-

Continue stirring until a homogenous cream is formed.

Workflow for Depilatory Cream Formulation:

Caption: Workflow for the formulation of a depilatory cream.

In permanent hair waving (cold waves), this compound is used to break the disulfide bonds in the hair's keratin.[7] This process allows the hair to be reshaped around a curler. Subsequently, a neutralizing agent, typically an oxidizing agent like hydrogen peroxide, is applied to reform the disulfide bonds in the new, curled configuration, thus making the wave permanent.[7] The pH of cold wave lotions is typically in the range of 8 to 9.5.[8]

Experimental Protocol: Preparation of a Cold Wave Lotion

This protocol outlines the basic steps for preparing a cold wave lotion.

Materials:

-

This compound (or Ammonium Thioglycolate)

-

Alkaline agent (e.g., Ammonium Hydroxide or Monoethanolamine)

-

Deionized Water

-

Conditioning agents, surfactants, and fragrance (optional)

Procedure:

-

Dissolve the desired amount of this compound in deionized water.

-

Slowly add the alkaline agent to adjust the pH to the target range (e.g., 9.0-9.4).[9]

-

Incorporate any optional ingredients like conditioning agents or surfactants with gentle mixing.

-

Ensure the final solution is clear and homogenous.

Logical Relationship in Cold Waving Process:

Caption: Logical steps in the cold hair waving process.

Reducing Agent in Organic Synthesis

Beyond cosmetics, this compound serves as a reducing agent in various organic transformations. Its ability to reduce disulfide bonds is particularly useful in protein chemistry and peptide synthesis for cleaving disulfide bridges. It can also be employed in other reduction reactions.

Experimental Protocol: Reduction of a Disulfide Bond in a Peptide

This protocol provides a general method for the reduction of a disulfide bond in a peptide using thioglycolic acid (the active species derived from this compound).

Materials:

-

Peptide containing a disulfide bond

-

Thioglycolic acid

-

Ammonium bicarbonate buffer (or another suitable buffer)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the disulfide-containing peptide in the chosen buffer at a suitable concentration.

-

Degas the solution thoroughly by bubbling with an inert gas.

-

Add a molar excess of thioglycolic acid to the peptide solution. The exact molar ratio will depend on the specific peptide and reaction conditions.

-

Maintain the reaction mixture under an inert atmosphere and stir at room temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or mass spectrometry, to confirm the cleavage of the disulfide bond.

-

Once the reaction is complete, the excess reducing agent and the resulting dithioglycolic acid can be removed by size-exclusion chromatography or dialysis.

Reaction Pathway for Disulfide Reduction:

Caption: General reaction pathway for disulfide bond reduction.

Conclusion

This compound is a versatile chemical with significant utility as a reducing agent. Its primary applications are in the cosmetic industry for hair depilation and permanent waving, where it effectively breaks the disulfide bonds of keratin. While a precise standard redox potential value is not well-documented, its reducing efficacy, particularly in alkaline conditions, is well-established. Its role as a reducing agent in organic synthesis, especially in the context of peptide and protein chemistry, further highlights its importance in various scientific and industrial fields. The provided experimental protocols and diagrams offer a foundational understanding for professionals working with this compound.

References

- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 2. Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2017122020A1 - Depilatory compositions - Google Patents [patents.google.com]

- 5. POTASSIUM THIGLYCOLATE - Ataman Kimya [atamanchemicals.com]

- 6. personalcaremagazine.com [personalcaremagazine.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. bingo-cosmetic.com [bingo-cosmetic.com]

- 9. US3141825A - Cold wave lotion package - Google Patents [patents.google.com]

Synthesis and Characterization of High-Purity Potassium Thioglycolate for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of high-purity potassium thioglycolate (Kopcolate), a versatile organic salt widely utilized in the pharmaceutical and cosmetic industries. This document outlines a detailed laboratory-scale synthesis protocol, purification methods to achieve high purity, and a suite of analytical techniques for thorough characterization. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to produce and validate this compound for laboratory and developmental applications, ensuring product quality, consistency, and safety.

Introduction

This compound (C₂H₃KO₂S), the potassium salt of thioglycolic acid, is an organic compound valued for its role as a potent reducing agent.[1][2] Its primary mechanism of action involves the cleavage of disulfide bonds within keratin, a protein abundant in hair and skin.[1][3] This property makes it an essential active ingredient in depilatory creams, hair waving lotions, and hair straightening products.[2][3] Beyond cosmetics, its reducing capabilities are harnessed in various chemical processes, including applications in the pharmaceutical and textile industries.[4]

For laboratory and research applications, particularly in drug development where consistency and purity are paramount, the synthesis of high-purity this compound is a critical requirement. Impurities can lead to inconsistent experimental results, side reactions, and potential toxicity. This guide details a reliable method for the synthesis of this compound from thioglycolic acid and potassium hydroxide (B78521), followed by purification and rigorous characterization.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between thioglycolic acid and a stoichiometric amount of potassium hydroxide. The reaction is typically performed in an aqueous solution under controlled temperature to prevent the oxidation of the thiol group.

Reaction Pathway

The fundamental reaction involves the deprotonation of the carboxylic acid group of thioglycolic acid by the hydroxide ion from potassium hydroxide, forming the potassium salt and water.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of high-purity this compound from commercially available starting materials.

Materials:

-

Thioglycolic acid (≥98% purity)

-

Potassium hydroxide pellets (≥85% purity, assay required)

-

Deionized water, degassed

-

Ethanol (B145695), reagent grade

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Preparation of Potassium Hydroxide Solution: Accurately weigh a stoichiometric amount of potassium hydroxide pellets and dissolve them in a minimal amount of cold, degassed deionized water in a beaker. Note: The reaction is exothermic. Prepare the solution in an ice bath.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a pre-determined amount of thioglycolic acid.

-

Reaction: Place the flask in an ice bath and begin stirring. Slowly add the potassium hydroxide solution from the dropping funnel to the thioglycolic acid. Maintain the reaction temperature below 20°C to minimize oxidation.

-

Completion and Isolation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. The resulting solution is an aqueous solution of this compound.

-

Purification by Recrystallization:

-

Concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Dissolve the crude product in a minimum amount of hot water or a mixture of water and ethanol.[5]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to a constant weight. Purity levels of 95% to 99% are achievable with this method.[5]

-

Characterization of High-Purity this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂H₃KO₂S |

| Molecular Weight | 130.21 g/mol [6] |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water |

| CAS Number | 34452-51-2[6] |

Analytical Characterization

A combination of analytical techniques should be employed to assess the purity and structure of the synthesized compound.

Caption: Workflow for the characterization of this compound.

3.2.1. Iodometric Titration for Assay

Iodometric titration is a reliable method for determining the assay of this compound by quantifying the thiol (-SH) group. The thiol is oxidized by a known excess of iodine, and the remaining iodine is back-titrated with a standardized sodium thiosulfate (B1220275) solution.

Principle: 2 R-SH + I₂ → R-S-S-R + 2 HI I₂ (excess) + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

Expected Results: The assay, calculated from the titration results, should be within the acceptable limits for high-purity material (e.g., >98%).

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a powerful technique for assessing the purity of this compound and identifying any impurities.[7] A reversed-phase method is typically employed.

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid) |

| Detection | DAD at an appropriate wavelength (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Expected Results: The chromatogram of a high-purity sample should show a single major peak corresponding to this compound, with minimal or no peaks for impurities. The purity can be calculated based on the area percentage of the main peak.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2550 | S-H stretch (may be weak) |

| ~1600 | C=O stretch (carboxylate) |

| ~1400 | C-O stretch |

| ~2900-3000 | C-H stretch |

The formation of the potassium salt from thioglycolic acid is confirmed by the shift of the C=O stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1600 cm⁻¹ (carboxylate) and the potential disappearance or significant weakening of the broad O-H stretch of the carboxylic acid.

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect impurities.

Expected ¹H NMR Signals (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

| ~3.2 | Singlet | 2H | -CH₂- |

Expected ¹³C NMR Signals (in D₂O):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~30 | -CH₂- |

| ~180 | -COO⁻ |

Potential Impurities and Quality Control

The primary impurity of concern in the synthesis of this compound is the disulfide, dithiodiglycolic acid, which can form via oxidation of the thiol group. Other potential impurities can arise from the starting materials, such as unreacted thioglycolic acid or excess potassium hydroxide.

| Impurity | Source | Detection Method |

| Dithiodiglycolic Acid | Oxidation of thioglycolic acid | HPLC |

| Thioglycolic Acid | Incomplete reaction | HPLC, Titration |

| Potassium Hydroxide | Excess reactant | pH measurement |

| Heavy Metals (e.g., Iron) | Contamination from starting materials or equipment | ICP-MS or colorimetric tests |

Strict control of reaction conditions, particularly temperature and atmosphere (use of inert gas), is crucial to minimize the formation of the disulfide impurity. The recrystallization step is effective in removing unreacted starting materials and other soluble impurities.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of high-purity this compound for laboratory use. Adherence to the outlined protocols for synthesis, purification, and characterization will enable researchers and drug development professionals to produce a well-characterized, high-quality product suitable for demanding applications. The combination of titrimetric, chromatographic, and spectroscopic methods ensures the confirmation of identity, assay, and purity, which are critical for reproducible and reliable scientific outcomes.

References

- 1. ulprospector.com [ulprospector.com]

- 2. This compound (KOPCOLATE) - Ataman Kimya [atamanchemicals.com]

- 3. POTASSIUM THIGLYCOLATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound - AVA CHEMICALS [avachemicals.com]

- 5. Buy this compound | 34452-51-2 [smolecule.com]

- 6. This compound | C2H3KO2S | CID 23688957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (34452-51-2) - Analysis AIR - Analytice [analytice.com]

Stability of aqueous potassium thioglycolate solutions under different pH conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability of aqueous potassium thioglycolate solutions, with a particular focus on the influence of pH. This compound, the potassium salt of thioglycolic acid, is a widely used chemical intermediate and active ingredient in the pharmaceutical and cosmetic industries. Its stability is a critical parameter for ensuring product efficacy, safety, and shelf-life. This document details the primary degradation pathway, summarizes pH-dependent stability, outlines experimental protocols for stability assessment, and provides visual representations of the degradation process and experimental workflows.

Introduction

This compound (HSCH₂COOK) is an organic compound that serves as a potent reducing agent. In aqueous solutions, its stability is paramount. The primary factor governing the stability of this compound is the pH of the solution. Understanding the kinetics and mechanisms of its degradation under various pH conditions is essential for the development of stable formulations. The main degradation route is the oxidation of the thiol group, leading to the formation of dithiodiglycolic acid. This process is significantly accelerated in alkaline environments.

Chemical Stability and Degradation Pathway

The thiol group in this compound is susceptible to oxidation, especially in the presence of oxygen. The principal degradation product is dithiodiglycolic acid, formed through the dimerization of two thioglycolate molecules via a disulfide bridge. This oxidation is a key consideration in the formulation and storage of products containing this compound.

The degradation reaction can be represented as follows:

2 HSCH₂COOK + [O] → (SCH₂COOK)₂ + H₂O

This compound + Oxidizing Agent → Dithiodiglycolic Acid Potassium Salt + Water

This reaction is significantly influenced by the pH of the solution. At higher pH values, the thiolate anion (⁻SCH₂COO⁻) is more prevalent. This anion is more susceptible to oxidation than the protonated thiol group, leading to an increased rate of degradation in alkaline conditions.

Visualization of the Degradation Pathway

The degradation of this compound to dithiodiglycolic acid can be visualized as a straightforward oxidation process.

Caption: Oxidation of this compound.

Influence of pH on Stability

The pH of an aqueous solution is the most critical factor affecting the stability of this compound. While specific kinetic data such as degradation rate constants and half-lives at various pH values are not extensively published in readily available literature, the general trend is well-established.

-

Acidic to Neutral pH (pH < 7): In this range, the thiol group is predominantly in its protonated form (HSCH₂COOH or HSCH₂COO⁻). This form is less prone to oxidation, and therefore, solutions of this compound are relatively more stable.

-

Alkaline pH (pH > 7): As the pH increases, the thiol group deprotonates to form the thiolate anion (⁻SCH₂COO⁻). The thiolate anion is a stronger nucleophile and is more readily oxidized. Consequently, the degradation rate of this compound increases significantly in alkaline solutions.

For cosmetic applications such as depilatories, formulations are typically maintained at a high pH (e.g., 12-12.5) to ensure the efficacy of the thioglycolate in breaking disulfide bonds in hair keratin.[1] This high pH, however, inherently leads to lower stability of the active ingredient, necessitating careful formulation and packaging to minimize degradation.[1] Conversely, for applications where long-term stability is paramount, a pH closer to neutral is preferable.

Data Presentation: Summary of pH-Dependent Stability Observations

| pH Range | Predominant Species | Relative Stability | Observations and Applications |

| < 3.8 | HSCH₂COOH (protonated carboxylic acid) | High | Less reactive form. |

| 3.8 - 9.3 | HSCH₂COO⁻ (thiol) | Moderate to High | Optimal range for stability is often cited as 6.5-7.5.[2] |

| > 9.3 | ⁻SCH₂COO⁻ (thiolate) | Low | Increased susceptibility to oxidation.[3] |

| 7.0 - 9.5 | HSCH₂COO⁻ / ⁻SCH₂COO⁻ | Application-dependent | Used in hair waving or straightening products. |

| 7.0 - 12.7 | Primarily ⁻SCH₂COO⁻ | Low | Effective range for depilatory products, balancing efficacy with instability.[1] |

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound solutions involves subjecting the samples to various stress conditions and analyzing the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (high purity)

-

Dithiodiglycolic Acid reference standard

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Phosphate or other suitable buffer systems

-

HPLC-grade water, acetonitrile, and methanol (B129727)

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Calibrated pH meter

-

HPLC system with UV detector

-

Photostability chamber

Preparation of Test Solutions

-

Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 10).

-

For each pH value, dilute the this compound stock solution with the respective buffer to obtain the desired final concentration for the stability study.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]

-

Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store at room temperature for a shorter period due to expected rapid degradation. Neutralize the solution before analysis.

-

Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the this compound solution. Store at room temperature and monitor for degradation at various time points.

-

Thermal Degradation: Store the buffered this compound solutions at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the buffered this compound solutions to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[4]

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the simultaneous determination of this compound and its primary degradant, dithiodiglycolic acid.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM sodium acetate, pH 5.0) and an organic solvent like methanol or acetonitrile.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both this compound and dithiodiglycolic acid have adequate absorbance (e.g., 210-230 nm).

-

Injection Volume: 20 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the main peak from any degradation products formed during the forced degradation studies.

Kinetic Analysis

Samples from the stability studies at different pH values and temperatures are analyzed at predetermined time intervals. The concentration of this compound is plotted against time. The degradation kinetics (e.g., zero-order, first-order) can be determined, and the degradation rate constant (k) and half-life (t₁/₂) can be calculated for each condition.

Visualization of the Experimental Workflow

The workflow for a typical stability study of this compound can be outlined as follows:

Caption: Stability Study Workflow.

Conclusion

The stability of aqueous this compound solutions is critically dependent on pH. Degradation, primarily through oxidation to dithiodiglycolic acid, is significantly accelerated in alkaline conditions. For the development of stable pharmaceutical and cosmetic formulations, it is crucial to carefully control the pH and consider the use of antioxidants or appropriate packaging to minimize exposure to oxygen. The experimental protocols outlined in this guide provide a framework for conducting robust stability studies to ensure product quality and determine an appropriate shelf-life. Further research to quantify the degradation kinetics at various pH levels would be beneficial for more precise formulation development.

References

- 1. This compound [myskinrecipes.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Potassium Thioglycolate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium thioglycolate, an organic salt of thioglycolic acid, is a key ingredient in a range of cosmetic and pharmaceutical products, most notably for hair depilation and permanent waving formulations. Its efficacy stems from its ability to cleave disulfide bonds in keratin.[1][2] As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and degradation is paramount to ensure its ecological safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound and its complexes, including its biodegradability, abiotic degradation pathways, and ecotoxicological profile.

Chemical and Physical Properties

In aqueous solutions at environmentally relevant pH values, this compound dissociates into the potassium cation (K+) and the thioglycolate anion (HS-CH2-COO-). The environmental behavior of the substance is therefore primarily dictated by the properties of the thioglycolate anion.[3]

Table 1: Physical and Chemical Properties of Thioglycolic Acid and its Salts

| Property | Value for Thioglycolic Acid | Value for Ammonium (B1175870) Thioglycolate | Notes |

| Molecular Formula | C2H4O2S | C2H7NO2S | This compound: C2H3KO2S |

| Molecular Weight | 92.12 g/mol | 109.15 g/mol | This compound: 130.21 g/mol [2] |

| Water Solubility | >1000 g/L at 20°C[3] | Freely soluble[3] | Highly soluble |

| pKa1 (-COOH) | 3.55 - 3.82[3] | - | Indicates dissociation of the carboxylic acid group. |

| pKa2 (-SH) | 9.30 - 10.23[3] | - | Indicates dissociation of the thiol group. |

| log Kow (Octanol-Water Partition Coefficient) | 0.27 at pH 1.7[3] | -2.99 at pH 7 (calculated)[3] | A low log Kow suggests a low potential for bioaccumulation. |

| Vapor Pressure | 0.16 hPa at 25°C[3] | 11.5 x 10-4 Pa at 25°C (estimated for pure)[3] | Low volatility from water is expected. |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air.

Biodegradation

Table 2: Summary of Ready Biodegradability Data for Thioglycolic Acid and its Salts

| Test Guideline | Substance | Inoculum | Concentration | Duration | Biodegradation | Result | Reference |

| MITI-I Test (similar to OECD 301C) | Thioglycolic Acid | Activated Sludge | 100 ppm | 28 days | 100% | Readily Biodegradable | |

| OECD 301B (CO2 Evolution Test) | Thioglycolic Acid | Activated Sludge | 20 mg TOC/L | 28 days | 11 ± 2% | Not readily biodegradable under these specific test conditions | [1] |

It is important to note that results from biodegradability tests can vary depending on the specific test conditions, including the inoculum source and concentration.[1] However, the overall evidence suggests that thioglycolates are susceptible to microbial degradation.

The primary aerobic biodegradation pathway of thioglycolic acid is believed to involve the oxidation of the thiol group to form dithiodiglycolic acid, which is also readily biodegradable. Further degradation proceeds via cleavage of the C-S bond and subsequent metabolism of the resulting fragments.[4]

Diagram 1: Aerobic Biodegradation Pathway of Thioglycolate

Caption: Proposed aerobic biodegradation pathway of this compound.

Abiotic Degradation

Hydrolysis: While specific hydrolysis data for this compound is limited, thioglycolic acid solutions are known to be susceptible to oxidation, especially in the presence of air. At room temperature, aqueous solutions can form thioglycolides, which can then hydrolyze back to the parent compound under acidic or alkaline conditions.[1]

Photodegradation: Thioglycolic acid is not expected to undergo direct photolysis as it does not absorb light in the environmental spectrum.[3] However, it can undergo indirect photodegradation in the presence of photosensitizers like humic substances.

Oxidation: The thiol group in thioglycolic acid is readily oxidized in the presence of oxygen, leading to the formation of dithiodiglycolic acid.[5] This is a primary transformation pathway in the aquatic environment.

Bioaccumulation

Based on the low octanol-water partition coefficient (log Kow) of thioglycolic acid and its salts, the potential for bioaccumulation in aquatic organisms is considered to be low.[3] A calculated log Kow of -2.99 at pH 7 for ammonium thioglycolate strongly suggests that the substance will not significantly accumulate in the fatty tissues of organisms.[3]

Mobility and Adsorption in Soil

Due to its high water solubility and low log Kow, this compound is expected to have low adsorption to soil and sediment particles.[3] This suggests a high potential for mobility in the soil column.

Ecotoxicological Profile

The ecotoxicity of a substance provides information on its potential to harm aquatic and terrestrial organisms. The toxicity of thioglycolates is primarily driven by the thioglycolate anion.[3]

Table 3: Summary of Aquatic Ecotoxicity Data for Thioglycolic Acid and its Salts

| Organism | Test Type | Endpoint | Value (mg/L) | Substance | Reference |

| Fish (Zebrafish, Brachydanio rerio) | Acute (96h) | LC50 | 73 | Thioglycolic Acid | [3] |

| Aquatic Invertebrates (Daphnia magna) | Acute (48h) | EC50 | 38 | Ammonium Thioglycolate | [3] |

| Algae (Scenedesmus subspicatus) | Growth Inhibition (72h) | EC50 | >100 | Ammonium Thioglycolate | [3] |

The available data indicates that thioglycolates can be classified as harmful to aquatic invertebrates, while the toxicity to fish and algae is lower.

Experimental Protocols

Detailed methodologies for assessing the environmental fate and ecotoxicity of chemicals are provided in the OECD Guidelines for the Testing of Chemicals. The following are summaries of key protocols relevant to this compound.

Diagram 2: Workflow for Ready Biodegradability Testing (OECD 301B)

Caption: Simplified workflow for the OECD 301B ready biodegradability test.

OECD Guideline 301B: Ready Biodegradability – CO₂ Evolution Test

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The amount of carbon dioxide evolved is measured at regular intervals and is used to calculate the percentage of biodegradation.

-

Apparatus: Incubation bottles, CO₂-free air supply, and a system for trapping and quantifying CO₂ (e.g., barium hydroxide (B78521) solution followed by titration).

-

Procedure:

-

Prepare a mineral medium and add the test substance at a known concentration (typically 10-20 mg of total organic carbon per liter).

-

Inoculate the medium with a small volume of activated sludge.

-

Incubate the test vessels in the dark at a constant temperature (22 ± 2 °C) for 28 days.

-

Aerate the vessels with CO₂-free air, and pass the effluent gas through a series of traps containing a known amount of barium or sodium hydroxide to capture the evolved CO₂.

-

At regular intervals, determine the amount of CO₂ produced by titrating the remaining hydroxide in the traps.

-

Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

-

Data Analysis: The cumulative amount of CO₂ produced is expressed as a percentage of the theoretical maximum (ThCO₂), calculated from the chemical formula of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

-

Principle: Young daphnids (Daphnia magna) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.

-

Procedure:

-

Culture Daphnia magna under controlled conditions to obtain neonates (<24 hours old).

-

Prepare a series of test solutions with at least five concentrations of the substance in a suitable medium.

-

Place a set number of daphnids (e.g., 20 per concentration, divided into replicates) into each test vessel.

-

Incubate at a constant temperature (20 ± 2 °C) with a defined light-dark cycle for 48 hours.

-

Observe and record the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.

-

-

Data Analysis: The concentration that causes immobilization of 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Principle: Exponentially growing cultures of a selected species of green algae (e.g., Scenedesmus subspicatus) are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured in relation to a control.

-

Procedure:

-

Prepare a nutrient-rich culture medium and inoculate it with a starter culture of the test alga.

-

Prepare test solutions with a range of concentrations of the substance.

-

Incubate the cultures under constant illumination and temperature (21-24 °C) for 72 hours.

-

Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.

-

-

Data Analysis: The average specific growth rate and the yield are calculated for each concentration. The concentration that causes a 50% inhibition of growth (EC50) is determined.

Environmental Risk Assessment

An environmental risk assessment (ERA) for a cosmetic ingredient like this compound involves a systematic evaluation of its potential adverse effects on the environment.

Diagram 3: Environmental Risk Assessment Workflow for a Cosmetic Ingredient

Caption: A generalized workflow for conducting an environmental risk assessment.

Conclusion

Based on the available scientific data, this compound is expected to have a limited adverse impact on the environment. Its high water solubility and ready biodegradability suggest that it is unlikely to persist in aquatic or terrestrial ecosystems. The low octanol-water partition coefficient indicates a low potential for bioaccumulation. While it exhibits some toxicity to aquatic invertebrates, the concentrations at which these effects are observed are generally higher than the expected environmental concentrations resulting from its use in cosmetic and pharmaceutical products. The primary degradation product, dithiodiglycolic acid, is also readily biodegradable.

For drug development professionals, this information is crucial for conducting comprehensive environmental risk assessments and ensuring the sustainability of products containing this compound. Further research focusing on the degradation pathways in soil and sediment, as well as the identification of minor degradation products, would provide an even more complete understanding of its environmental fate.

References

- 1. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C2H3KO2S | CID 23688957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of surfactants to green microalgae Pseudokirchneriella subcapitata and Scenedesmus subspicatus and to marine diatoms Phaeodactylum tricornutum and Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Potassium Thioglycolate in Organic Solvents: A Technical Guide for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of potassium thioglycolate in various organic solvents, a critical parameter for its application in organic synthesis, including pharmaceutical and fine chemical manufacturing. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts and workflows.

Introduction

This compound (C₂H₃KO₂S), the potassium salt of thioglycolic acid, is a versatile reagent utilized in various chemical transformations. While its high solubility in water is well-documented, particularly in the context of cosmetic applications, its behavior in organic solvents is less characterized but equally crucial for its use as a nucleophile, reducing agent, or precursor in non-aqueous reaction media. Understanding its solubility profile is paramount for reaction design, solvent selection, purification, and product isolation. This guide aims to consolidate available data and provide practical methodologies for researchers working with this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, data for the closely related sodium thioglycolate, along with potassium acetate (B1210297), can provide valuable insights and reasonable estimations due to the similar behavior of sodium and potassium salts in polar organic solvents.

Disclaimer: The data for sodium thioglycolate is presented as a proxy for this compound and should be used as a guideline. It is strongly recommended to experimentally determine the solubility for specific applications.

| Solvent | Chemical Formula | Solubility of Sodium Thioglycolate ( g/100g solvent) | Solubility of Potassium Acetate ( g/100g solvent) | Qualitative Solubility of this compound | Temperature (°C) |

| Water | H₂O | - | - | Highly Soluble (785.8 g/L)[1] | 20 |

| Methanol (B129727) | CH₃OH | 1.85[2][3] | 24.24[4][5] | Good Solubility[6] | 20 |

| 1.54[2][3] | 53.54[4][5] | 60 | |||

| Ethanol | C₂H₅OH | 0.52[2][3] | 16.3[7] | Good Solubility[6][8] | 20 |

| 0.81[2][3] | - | 60 | |||

| Isopropanol | C₃H₈O | 0.18[2][3] | - | Good Solubility[6] | 20 |

| 0.35[2][3] | - | 60 | |||

| n-Propanol | C₃H₈O | 0.23[2][3] | - | Good Solubility[6] | 20 |

| 0.43[2][3] | - | 60 | |||

| Acetone | C₃H₆O | - | Insoluble[4][7] | - | - |

| Diethyl Ether | C₄H₁₀O | - | Insoluble[7] | - | - |

| Benzene | C₆H₆ | - | - | Insoluble | - |

| Petroleum Ether | - | - | - | Insoluble | - |

Note on Temperature Dependence: The solubility of sodium thioglycolate in ethanol, isopropanol, and n-propanol increases with temperature.[2][3] Interestingly, its solubility in methanol shows an inverse relationship, decreasing as the temperature rises.[2][3] This atypical behavior may be attributed to changes in the solvation sphere or ion-pairing at elevated temperatures.[6]

Factors Influencing Solubility

The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and their interactions.

References

- 1. seniorchem.com [seniorchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemarc [chemarc.com]

- 5. Potassium acetate - Wikipedia [en.wikipedia.org]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. Potassium acetate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 8. mrcaslick.altervista.org [mrcaslick.altervista.org]

Methodological & Application

Application Notes and Protocols for Potassium Thioglycolate in Protein Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of potassium thioglycolate in the reduction of protein disulfide bonds for research and analytical purposes.

Introduction

This compound, the potassium salt of thioglycolic acid, is a thiol-containing compound that effectively reduces disulfide bonds (-S-S-) in proteins to their constituent thiols (-SH). This process is crucial for various applications in protein research, including proteomics, protein characterization, and drug development. The reduction of disulfide bonds is often a necessary step to denature proteins, facilitate enzymatic digestion, and allow for accurate analysis by methods such as mass spectrometry and electrophoresis.

The active species in this reaction is the thioglycolate anion, which acts as a nucleophile, attacking the disulfide bond in a thiol-disulfide exchange reaction. The reaction is most efficient at an alkaline pH, where the thiol group of thioglycolic acid is deprotonated, increasing its nucleophilicity.

Mechanism of Action

The reduction of a protein disulfide bond by this compound proceeds via a two-step thiol-disulfide exchange mechanism.

-

Nucleophilic Attack: The thioglycolate anion (RS⁻) attacks one of the sulfur atoms of the protein's disulfide bond (P₁-S-S-P₂), forming a mixed disulfide and releasing a protein thiol.

-

Second Attack and Release: A second thioglycolate anion attacks the mixed disulfide, releasing the second protein thiol and forming dithiodiglycolate.

This reaction effectively breaks the covalent cross-link, leading to the unfolding of the protein's tertiary and quaternary structures.

Data Presentation: Comparison of Common Reducing Agents

For researchers, selecting the appropriate reducing agent is critical for experimental success. The following table summarizes the key properties and typical working conditions of this compound in comparison to the more commonly used reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Chemical Nature | Monothiol | Dithiol | Phosphine |

| Effective pH Range | Alkaline (typically pH 8-11) | >7 | 1.5 - 8.5 |

| Typical Concentration | 10-100 mM (optimization required) | 5-20 mM | 5-20 mM |

| Incubation Temperature | Room Temperature to 56°C | Room Temperature to 56°C | Room Temperature |

| Incubation Time | 15-60 minutes | 15-30 minutes | 10-30 minutes |

| Odor | Pungent | Strong, unpleasant | Odorless |

| Stability | Prone to air oxidation | Prone to air oxidation | Resistant to air oxidation |

| Compatibility with Maleimides | Compatible, but excess must be removed | Not compatible, must be removed | Compatible, removal not always necessary |

| Compatibility with IMAC | Compatible | Not compatible (chelates metal ions) | Compatible |

Experimental Protocols

The following are detailed protocols for the reduction of protein disulfide bonds using this compound for common downstream applications. Note: As this compound is less commonly used in research settings compared to DTT and TCEP, optimization of the following protocols for your specific protein of interest is highly recommended.

Protocol 1: In-Solution Reduction of Protein Disulfide Bonds for Mass Spectrometry

This protocol is designed for the reduction of disulfide bonds in a protein sample in solution prior to enzymatic digestion and analysis by mass spectrometry.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

This compound solution (1 M stock in water, freshly prepared)

-

Alkylation reagent (e.g., 500 mM Iodoacetamide (B48618) in water, freshly prepared and protected from light)

-

Quenching reagent (e.g., 1 M DTT or Cysteine)

-

Denaturant (optional, e.g., 8 M Urea or 6 M Guanidine (B92328) Hydrochloride)

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0)

Procedure:

-

Protein Solubilization: Dissolve the protein sample in 50 mM Ammonium Bicarbonate buffer. If the protein is difficult to solubilize or has buried disulfide bonds, a denaturant such as 6 M Guanidine Hydrochloride or 8 M Urea can be included in the buffer.

-

Reduction: Add the 1 M this compound stock solution to the protein sample to a final concentration of 50 mM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. For proteins with highly stable disulfide bonds, the incubation temperature can be increased to 56°C.

-

Alkylation: After reduction, add the 500 mM iodoacetamide solution to a final concentration of 100 mM. This step is crucial to prevent the re-formation of disulfide bonds.

-

Incubation for Alkylation: Incubate the sample for 30 minutes at room temperature in the dark.

-

Quenching: Quench the alkylation reaction by adding a quenching reagent (e.g., DTT to a final concentration of 20 mM) to react with the excess iodoacetamide.

-

Sample Cleanup: The protein sample is now ready for buffer exchange or precipitation to remove the reducing and alkylating agents prior to enzymatic digestion and mass spectrometry analysis. Desalting spin columns or dialysis are effective methods for cleanup.[1]

Protocol 2: Reduction of Proteins for SDS-PAGE Analysis

This protocol describes the reduction of protein disulfide bonds for analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Protein sample

-

2x Laemmli sample buffer

-

This compound solution (1 M stock in water, freshly prepared)

Procedure:

-

Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer.

-

Addition of Reducing Agent: Add the 1 M this compound stock solution to the protein-sample buffer mixture to a final concentration of 100 mM.

-

Incubation: Heat the sample at 95-100°C for 5-10 minutes.

-

Loading: After heating, briefly centrifuge the sample and load the desired amount onto the SDS-PAGE gel.

Mandatory Visualizations

Caption: Workflow for in-solution protein disulfide bond reduction.

Caption: Chemical reaction of disulfide bond reduction.

Potential Side Reactions and Limitations

-

Air Oxidation: Thioglycolate solutions are susceptible to oxidation by atmospheric oxygen, which can reduce their effectiveness. It is recommended to prepare solutions fresh and, for sensitive applications, to degas buffers.

-

Alkaline Conditions: The requirement for a high pH can be detrimental to some proteins, potentially causing irreversible denaturation or degradation.

-

Side Reactions: At a high pH, other amino acid residues, such as lysine, can potentially be modified, although this is less common than with some other reagents.

-

Removal of Excess Reagent: As a small molecule, excess this compound must be removed from the protein sample before many downstream applications, as it can interfere with subsequent steps (e.g., enzymatic digestion, mass spectrometry analysis).

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reduction | Insufficient concentration of reducing agent. | Increase the concentration of this compound. |

| Short incubation time. | Increase the incubation time. | |

| Suboptimal pH. | Ensure the buffer pH is in the optimal alkaline range (pH 8-11). | |

| Buried disulfide bonds. | Add a denaturant (e.g., urea, guanidine HCl) to the buffer to unfold the protein. | |

| Protein Precipitation | Protein is unstable in the reduced state. | Perform the reduction at a lower temperature (e.g., 4°C) or in the presence of a stabilizing agent (e.g., glycerol). |

| High pH causing protein instability. | Optimize the pH to the lowest effective level for reduction. | |

| Interference in Downstream Analysis | Residual reducing agent. | Ensure complete removal of this compound by desalting, dialysis, or precipitation. |

Conclusion

This compound is a potent reducing agent for cleaving protein disulfide bonds. While it is widely utilized in the cosmetics industry, its application in a research setting is less common than that of DTT or TCEP. The protocols provided here offer a starting point for researchers wishing to employ this compound. However, due to the variability in protein structure and stability, empirical optimization of reaction conditions is essential to achieve complete and specific reduction for any given protein of interest.

References

Application Notes and Protocols: Synthesis of Sulfur-Containing Polymers Using Potassium Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of sulfur-containing polymers utilizing potassium thioglycolate. The introduction of thiol groups into polymer backbones imparts unique properties beneficial for various applications, particularly in drug delivery, due to enhanced mucoadhesion and stimuli-responsive characteristics.

Introduction

Sulfur-containing polymers are a class of materials that exhibit remarkable properties, including high refractive indices, metal-ion binding capabilities, and redox responsiveness. The incorporation of sulfur atoms into a polymer matrix can significantly alter its chemical and physical characteristics. One common method to achieve this is through the introduction of thiol (-SH) groups, a process known as thiolation.

This compound serves as a readily available and effective reagent for the thiolation of various polymers, particularly those containing primary amino groups, such as chitosan (B1678972). The resulting thiolated polymers, often referred to as thiomers, demonstrate enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. This makes them excellent candidates for drug delivery systems designed for prolonged contact with mucosal tissues.[1][2]

Synthesis of Thiolated Chitosan with this compound

This section details the protocol for the synthesis of thiolated chitosan, a widely studied sulfur-containing polymer, using this compound. The reaction involves the formation of an amide bond between the primary amino groups of chitosan and the carboxyl group of thioglycolic acid (from this compound). This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

Experimental Protocol: Thiolation of Chitosan

Materials:

-

Chitosan (medium molecular weight)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

-

N-Hydroxysuccinimide (NHS)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Dimethylformamide (DMF)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

Equipment:

-

Magnetic stirrer with hotplate

-

pH meter

-

Beakers and flasks

-

Pipettes

-

Freeze-dryer

Procedure:

-

Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of 0.1 M HCl solution by stirring until a clear solution is obtained.

-

Activation of this compound: In a separate beaker, dissolve a molar excess of this compound (e.g., 2-fold molar excess relative to the amino groups of chitosan) in 20 mL of deionized water. Add EDAC (1.5-fold molar excess to thioglycolate) and NHS (0.75-fold molar excess to thioglycolate) to the this compound solution. Stir the mixture for 1 hour at room temperature to activate the carboxylic acid group.

-

Coupling Reaction: Slowly add the activated this compound solution to the chitosan solution under constant stirring. Adjust the pH of the reaction mixture to 5.0 using 1 M NaOH. Allow the reaction to proceed for 4-6 hours at room temperature.[3][4]

-

Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 5 mM HCl for 3 days, followed by dialysis against deionized water for another 3 days, changing the dialysis medium twice a day. This removes unreacted reagents and by-products.

-

Lyophilization: Freeze the purified thiolated chitosan solution and lyophilize to obtain a dry, fluffy product.

-

Characterization: The resulting thiolated chitosan should be characterized to determine the degree of thiol group substitution. This can be achieved using techniques such as:

-

FT-IR Spectroscopy: To confirm the formation of the amide bond.

-

¹H NMR Spectroscopy: To identify signals corresponding to the attached thiol-containing moieties.

-

Ellman's Test: For the quantitative determination of free thiol groups.[5]

-

Quantitative Data Summary

The efficiency of the thiolation reaction can be influenced by various factors, including the molar ratio of reactants, reaction time, and pH. The following table summarizes expected outcomes based on typical reaction conditions.

| Molar Ratio (Chitosan:Thioglycolate:EDAC) | Reaction Time (hours) | Reaction pH | Degree of Thiol Substitution (µmol/g) | Polymer Yield (%) |

| 1:1:1.5 | 4 | 5.0 | 150 - 250 | 85 - 95 |

| 1:2:3 | 6 | 5.0 | 300 - 500 | 80 - 90 |

| 1:3:4.5 | 6 | 5.0 | 500 - 700 | 75 - 85 |

Note: The degree of thiol substitution can vary depending on the source and properties of the initial chitosan.

Visualizing the Experimental Workflow

The synthesis and characterization of this compound-derived sulfur-containing polymers follow a systematic workflow.

Caption: Experimental workflow for the synthesis and characterization of thiolated chitosan.

Drug Delivery Applications and Mechanism

Sulfur-containing polymers, particularly thiolated chitosan, are highly valued in drug delivery for their mucoadhesive properties. The thiol groups on the polymer chain can form disulfide bonds with the cysteine-rich domains of mucin, the primary component of mucus. This interaction significantly prolongs the residence time of the drug delivery system at the site of administration, such as the nasal or gastrointestinal mucosa, leading to enhanced drug absorption.

The disulfide bonds are also responsive to the reducing environment found in certain biological compartments, such as the intracellular space. This redox-sensitivity can be exploited for targeted drug release.

Caption: Mechanism of mucoadhesion and drug release for thiolated polymers.

Conclusion

The use of this compound provides an effective and straightforward method for the synthesis of sulfur-containing polymers with tunable properties. The resulting thiomers, especially those derived from biocompatible polymers like chitosan, hold significant promise for the development of advanced drug delivery systems. The detailed protocols and characterization methods provided in these application notes offer a solid foundation for researchers and scientists to explore the potential of these versatile materials.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes for Enhanced Oral Bioavailability of Azathioprine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-protected thiolated chitosan: Synthesis and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application of Potassium Thioglycolate in Thiol-Ene Click Chemistry Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene click chemistry has emerged as a powerful tool in materials science, bioconjugation, and drug development due to its high efficiency, selectivity, and biocompatibility.[1][2][3] This reaction, which proceeds via a radical-mediated or nucleophilic mechanism, involves the addition of a thiol to an alkene ("ene") to form a stable thioether linkage.[4][5][6] Potassium thioglycolate, a salt of thioglycolic acid, is a readily available and highly reactive thiol source that can be effectively employed in these reactions. Its primary applications are found in the modification of polymers, surface functionalization, and the synthesis of bioconjugates.[7][8]

The radical-mediated thiol-ene reaction is particularly noteworthy for its "click" characteristics: it is rapid, often quantitative, and tolerant of a wide range of functional groups, making it ideal for complex molecular synthesis and biological applications.[3][9] The reaction can be initiated by photoinitiators (UV or visible light) or thermal initiators, providing spatial and temporal control over the conjugation process.[8]

These application notes provide an overview of the use of this compound in thiol-ene reactions, including detailed experimental protocols and data for researchers in academia and industry.

Data Presentation

Table 1: Reaction Conditions and Yields for Thiol-Ene Reactions with Thioglycolic Acid Derivatives

| Thiol Compound | Alkene Substrate | Initiator/Catalyst | Solvent | Reaction Time | Yield/Conversion | Reference |

| Thioglycolic Acid | Vinyltrimethoxysilane (B1682223) | 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) / UV light | None (Neat) | < 5 minutes | Complete Conversion | [2] |

| Thioglycolic Acid | Jojoba Oil | UV light (10 W/cm²) | None (Neat) | Not Specified | High Yield | [10] |

| Methyl Thioglycolate | Various Alkenes | Photoinitiator | Not Specified | Not Specified | High Conversion | [11] |

| 2-Mercaptosuccinic Acid | Pendant Vinyl Groups on Polymer | Not Specified | Not Specified | Not Specified | Soluble Polymers Formed | [7] |

Note: Data for this compound is limited in the reviewed literature. The data presented for thioglycolic acid and its derivatives are expected to be comparable for this compound under appropriate pH conditions.

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Reaction of this compound with an Alkene

This protocol is adapted from a study on the reaction of thioglycolic acid with vinyltrimethoxysilane and is applicable for the general reaction of this compound with a vinyl-functionalized substrate.[2]

Materials:

-

This compound (or an aqueous solution)

-

Alkene-functionalized substrate (e.g., vinyltrimethoxysilane)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Nitrogen or Argon source (for inert atmosphere)

-

UV lamp (365 nm)

-

Reaction vessel (e.g., quartz tube or vial)

Procedure:

-

In a suitable reaction vessel, dissolve the alkene-functionalized substrate and the photoinitiator (e.g., 1-2 mol% relative to the alkene).

-

Add a stoichiometric equivalent of this compound. If using an aqueous solution of this compound, ensure miscibility with the alkene substrate or use a co-solvent.

-

De-gas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can inhibit radical reactions.

-

Seal the reaction vessel and place it under a UV lamp.

-

Irradiate the mixture with UV light for a specified time (e.g., 5-30 minutes). The reaction progress can be monitored by techniques such as ¹H NMR by observing the disappearance of the vinyl peaks.[2]

-

Upon completion, the product can be purified by appropriate methods, such as column chromatography or precipitation, to remove the photoinitiator and any unreacted starting materials.

Protocol 2: Thiol-Ene Reaction for Bioconjugation

This protocol provides a general workflow for the conjugation of a thiol-containing biomolecule (using this compound to introduce the thiol) to an alkene-modified surface or polymer, a common strategy in drug development and biomaterials science.[8]

Materials:

-

Alkene-functionalized polymer or surface

-

This compound

-

Biomolecule with a suitable functional group for attachment of the thiol (e.g., primary amine)

-

Coupling agents (e.g., EDC/NHS for amine functionalization)

-

Photoinitiator (a water-soluble one like LAP is preferred for biological applications)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp

Procedure:

-

Thiolation of the Biomolecule: If the biomolecule does not have a free thiol group, one can be introduced by reacting a primary amine on the biomolecule with a reagent like Traut's reagent or by coupling with thioglycolic acid (the potassium salt can be used in buffered solutions).[8]

-

Preparation of the Reaction Mixture: In a light-protected vessel, dissolve the thiolated biomolecule and the alkene-functionalized polymer/surface in a suitable buffer (e.g., PBS).

-

Add the water-soluble photoinitiator to the mixture.

-

Thiol-Ene Reaction: Expose the reaction mixture to UV light for a predetermined time to initiate the conjugation.

-

Purification: Purify the resulting bioconjugate by methods such as dialysis, size-exclusion chromatography, or extensive washing (for surface modifications) to remove unreacted biomolecules and initiator.

Mandatory Visualizations

Caption: Radical-mediated thiol-ene reaction mechanism.

Caption: General experimental workflow for a thiol-ene reaction.

Caption: Signaling pathway for bioconjugation via thiol-ene chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | C2H3KO2S | CID 23688957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of Potassium Thioglycolate in Cosmetic Formulations

Abstract

This application note provides detailed protocols for the quantitative analysis of potassium thioglycolate in various cosmetic samples. As the active component in many depilatory and hair waving products, accurate quantification of this compound, measured as thioglycolic acid (TGA), is crucial for ensuring product efficacy and safety.[1][2][3][4] Three distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a direct analysis method and two methods involving pre-column derivatization for enhanced sensitivity and selectivity. The protocols are designed for researchers, scientists, and drug development professionals in the cosmetics industry.

Introduction

This compound is a widely used ingredient in cosmetic products designed for hair removal and permanent waving.[1] Its efficacy is dependent on the concentration of the active moiety, thioglycolic acid (TGA). Regulatory guidelines in many regions stipulate maximum permissible concentrations of TGA in finished products, making robust and reliable analytical methods essential for quality control and compliance.[1] This application note details three HPLC methods suitable for the quantitative determination of TGA in complex matrices such as creams and lotions. The methods include direct analysis with UV detection, as well as pre-column derivatization with either ethacrynic acid or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) for improved chromatographic performance and detection limits.

Method Overview

The three HPLC methods presented offer varying levels of simplicity, sensitivity, and selectivity, allowing laboratories to choose the most appropriate method based on their specific requirements and available instrumentation.

-

Direct HPLC Analysis with UV Detection: A straightforward method involving simple sample dilution followed by reversed-phase HPLC with UV detection at a low wavelength. This method is rapid and suitable for routine quality control of samples with relatively high concentrations of TGA.

-

HPLC with Pre-column Derivatization using Ethacrynic Acid: This method involves the derivatization of the thiol group of TGA with ethacrynic acid to form a stable adduct with a strong UV chromophore, allowing for detection at a higher, more selective wavelength.[5][6][7][8]

-

HPLC with Pre-column Derivatization using NBD-Cl: This method utilizes 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a derivatizing agent to yield a highly fluorescent and chromophoric TGA derivative. The separation is achieved using ion-pair reversed-phase chromatography, offering excellent selectivity and sensitivity.

Experimental Protocols

Method 1: Direct HPLC Analysis with UV Detection

This method is suitable for the rapid quantification of TGA in samples where high sensitivity is not a primary concern.

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-phase ODS-silica (C18), 5 µm, 4.6 x 250 mm |

| Mobile Phase | 15% Methanol (B129727) in water, adjusted to pH 2.0 with phosphoric acid[9] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 220 nm[9][10] |

| Column Temperature | Ambient |

Sample Preparation:

-

Accurately weigh a portion of the cosmetic sample (e.g., cream, lotion) equivalent to approximately 50 mg of TGA into a 50 mL volumetric flask.

-

Add approximately 30 mL of deionized water and sonicate for 15 minutes to dissolve the TGA.

-

Allow the solution to cool to room temperature and dilute to volume with deionized water.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Calibration Standards:

Prepare a stock solution of TGA reference standard in deionized water. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.

Method 2: HPLC with Pre-column Derivatization using Ethacrynic Acid

This method offers enhanced selectivity and sensitivity compared to the direct analysis method.

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and 0.05 M potassium phosphate (B84403) buffer (pH 3.0) (Gradient or Isocratic, to be optimized) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |